Roxatidine hydrochloride

Descripción general

Descripción

Roxatidine hydrochloride is a selective histamine H2-receptor antagonist used primarily in the treatment of gastrointestinal conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. It works by reducing the amount of acid produced in the stomach, thereby alleviating symptoms and promoting healing.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Roxatidine hydrochloride can be synthesized through a multi-step chemical process starting from basic chemical precursors. The synthesis typically involves the formation of an intermediate compound followed by a series of reactions to introduce the necessary functional groups. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactions carried out in reactors. The process is optimized for efficiency and yield, with rigorous quality control measures in place to ensure the purity and consistency of the final product. The compound is then purified, crystallized, and formulated into the final dosage form.

Análisis De Reacciones Químicas

Synthetic Pathways and Key Reactions

The synthesis of roxatidine hydrochloride involves four critical steps, as outlined in multiple patents :

Step 1: Reductive Amination of m-Hydroxybenzaldehyde

-

Reactants : m-Hydroxybenzaldehyde and piperidine

-

Reagents : Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in methanol

-

Conditions : Room temperature, 40–80 minutes

-

Product : 3-Piperidinomethylphenol (I)

-

Mechanism : The aldehyde group undergoes reductive amination with piperidine, forming a secondary amine .

Step 2: Condensation with 3-Chloropropylamine

-

Reactants : 3-Piperidinomethylphenol (I) and 3-chloropropylamine

-

Reagents : Alkaline conditions (e.g., NaOH or K₂CO₃)

-

Conditions : 90–95°C, 1.5–2 hours

-

Product : 3-Piperidinomethylphenoxypropylamine (II)

-

Mechanism : Nucleophilic substitution (SN2) at the chlorine atom .

Step 3: Amidation with Acetoxyacetyl Chloride

-

Reactants : 3-Piperidinomethylphenoxypropylamine (II) and acetoxyacetyl chloride

-

Reagents : Triethylamine (as a base) in dichloromethane

-

Conditions : 0–5°C, 3 hours

-

Product : 2-Acetoxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide (III)

Step 4: Hydrochloride Salt Formation

-

Reactants : 2-Acetoxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide (III)

-

Reagents : Dry HCl gas in ethanol-acetone solution

-

Conditions : Room temperature crystallization

-

Product : Roxatidine acetate hydrochloride (IV)

Reaction Optimization and Variations

Alternative protocols enhance purity and efficiency:

Key improvements include using tetrahydrofuran (THF) for higher solubility during salt formation and acetone for crystallization .

Structural Confirmation via NMR

The structure of roxatidine acetate hydrochloride was validated using multinuclear NMR (¹H, ¹³C, ¹⁵N) in DMSO-d₆ and H₂O:D₂O (90:10) :

¹H NMR Data (Selected Peaks)

| Proton Position | δ (ppm) in DMSO | δ (ppm) in H₂O:D₂O |

|---|---|---|

| Piperidine NH⁺ | 10.55 (s) | 8.84 (s) |

| Acetate CH₃ | 2.81–3.26 (m) | 2.94–3.48 (m) |

| Amide NH | 7.76 (t) | 7.90 (t) |

¹³C NMR Data

| Carbon Position | δ (ppm) in DMSO | δ (ppm) in H₂O:D₂O |

|---|---|---|

| Piperidine C2/C6 | 51.47 | 52.90 |

| Acetate C=O | 169.67 | 173.06 |

| Amide C=O | 166.49 | 169.87 |

The differential chemical shifts in solvents confirm conformational flexibility, particularly in the acetate and amide groups .

Critical Observations

-

Solvent Effects : Reaction yields improve with polar aprotic solvents (e.g., DMF) during condensation .

-

Temperature Control : Low temperatures (−3°C to 5°C) prevent side reactions during acylation .

-

Purification : Crystallization with acetone ensures high-purity this compound (99.4% by HPLC) .

This synthesis is scalable for industrial production, with consistent yields exceeding 80% across protocols .

Aplicaciones Científicas De Investigación

Therapeutic Applications

Roxatidine is primarily indicated for:

- Peptic Ulcer Disease : Effective in healing gastric and duodenal ulcers.

- Gastroesophageal Reflux Disease (GERD) : Reduces symptoms associated with acid reflux.

- Gastritis : Provides relief from inflammation of the stomach lining.

- Upper Gastrointestinal Hemorrhage : Used as a therapeutic agent to manage bleeding.

- Zollinger-Ellison Syndrome : Addresses excessive gastric acid production.

The following table summarizes the approved indications and dosages for Roxatidine:

| Condition | Dosage Recommendations |

|---|---|

| Peptic Ulcer | 150 mg at bedtime or 75 mg twice daily |

| GERD | 75 mg twice daily or 150 mg at bedtime |

| Gastritis | 75 mg once daily in the evening |

| Zollinger-Ellison Syndrome | 75 mg twice daily |

| Upper GI Hemorrhage | 75 mg twice daily via slow injection |

Clinical Studies and Findings

- Efficacy in Peptic Ulcers : Clinical trials have demonstrated that Roxatidine is as effective as other H2-receptor antagonists like cimetidine and ranitidine. A study indicated that a regimen of 150 mg per day significantly healed gastric ulcers .

- Atopic Dermatitis : Recent research explored Roxatidine's potential beyond gastrointestinal applications, showing its efficacy in alleviating symptoms of atopic dermatitis (AD) in animal models. Oral administration led to reduced dermatitis scores and normalized histopathological features .

- Anti-inflammatory Properties : Roxatidine has shown promise in reducing pro-inflammatory cytokines in various experimental models, indicating its potential role in managing inflammatory conditions .

Case Studies

- A study involving pediatric patients indicated that Roxatidine was effective for treating gastric ulcers and reflux esophagitis, with comparable pharmacokinetic profiles to adults .

- Another case highlighted Roxatidine's use in patients with block-resistant ulcers, showcasing significant healing rates when switching from other agents to Roxatidine .

Safety Profile

Roxatidine is generally well-tolerated, with a low incidence of side effects compared to other H2 antagonists. It does not exhibit anti-androgenic effects and does not interfere with hepatic drug metabolism, making it a safer option for patients requiring long-term treatment .

Mecanismo De Acción

Roxatidine hydrochloride exerts its effects by selectively blocking histamine H2-receptors in the stomach lining. This inhibition reduces gastric acid secretion, providing relief from symptoms associated with acid-related conditions. The molecular targets involved include the H2-receptors, and the pathways affected are those related to acid production and secretion.

Comparación Con Compuestos Similares

Roxatidine hydrochloride is compared with other H2-receptor antagonists such as Ranitidine, Famotidine, and Cimetidine. While all these compounds share a similar mechanism of action, this compound is unique in its chemical structure and pharmacokinetic properties, which may offer advantages in certain therapeutic contexts.

List of Similar Compounds

Ranitidine

Famotidine

Cimetidine

Nizatidine

Actividad Biológica

Roxatidine hydrochloride, a histamine H2 receptor antagonist, is primarily utilized for the treatment of gastric ulcers and related conditions. Its biological activity extends beyond gastric acid suppression, revealing potential therapeutic applications in various inflammatory and allergic conditions. This article reviews the pharmacological properties, mechanisms of action, clinical findings, and research studies related to the biological activity of this compound.

This compound functions by competitively inhibiting histamine binding to H2 receptors located on parietal cells in the stomach. This inhibition results in:

- Reduced gastric acid secretion : By blocking histamine action, Roxatidine decreases both basal and stimulated gastric acid production.

- Impact on intracellular signaling : The compound reduces intracellular cyclic AMP concentrations, which are crucial for acid secretion by parietal cells .

Pharmacokinetics

Roxatidine is rapidly absorbed after oral administration, with over 95% bioavailability. It exhibits a peak plasma concentration within a few hours post-ingestion and has a relatively short half-life, necessitating multiple doses for sustained effect. The pharmacokinetic profile includes:

- Serum Protein Binding : Approximately 9% .

- Metabolism : It undergoes hepatic metabolism with several urinary metabolites identified in animal studies, indicating diverse metabolic pathways .

Anti-Ulcer Activity

Roxatidine is effective in treating peptic ulcers and preventing recurrence. Clinical studies have shown that it maintains gastric pH above 4.0 effectively, comparable to omeprazole but with fewer side effects .

Anti-Inflammatory Effects

Recent studies have highlighted Roxatidine's anti-inflammatory properties:

- Inhibition of Inflammatory Pathways : Roxatidine has been shown to inhibit NF-κB and p38 MAPK activation in macrophages, suggesting its potential use in inflammatory diseases .

- Atopic Dermatitis : Research indicates that Roxatidine acetate significantly alleviates symptoms of atopic dermatitis (AD) in mouse models by reducing mast cell infiltration and epidermal thickness .

Case Studies

-

Atopic Dermatitis in Mice :

- A study utilized an NC/Nga mouse model to assess the efficacy of Roxatidine acetate on AD symptoms. Results demonstrated a significant reduction in dermatitis scores and improved histopathological features compared to control groups .

- Histological Findings : Hematoxylin and eosin staining revealed reduced epidermal thickness and decreased mast cell infiltration in Roxatidine-treated mice.

- Pediatric Pharmacokinetics :

Comparative Efficacy Table

| Parameter | This compound | Omeprazole |

|---|---|---|

| Mechanism | H2 receptor antagonist | Proton pump inhibitor |

| Gastric pH Maintenance | ≥4.0 | ≥5.0 |

| Bioavailability | >95% | ~40% |

| Common Side Effects | Minimal | Gastrointestinal issues |

| Pediatric Use | Yes | Limited |

Propiedades

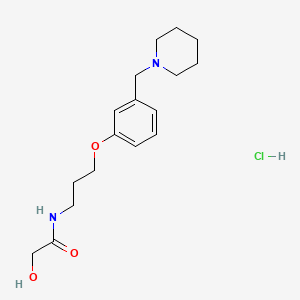

IUPAC Name |

2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3.ClH/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCZALPCMCPHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78273-80-0 (Parent) | |

| Record name | Roxatidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097900884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80913548 | |

| Record name | 2-Hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80913548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97900-88-4 | |

| Record name | Roxatidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097900884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80913548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXATIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MN79F61ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.